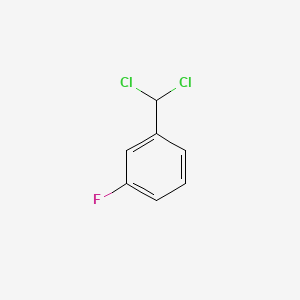

1-(Dichloromethyl)-3-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60715. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(dichloromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRCPAOYPLZMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193199 | |

| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-64-2 | |

| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dichloromethyl)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Dichloromethyl)-3-fluorobenzene: Properties, Synthesis, and Applications in Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(dichloromethyl)-3-fluorobenzene, a key fluorinated aromatic intermediate. The document delves into its chemical and physical properties, spectroscopic profile, and safe handling procedures. Furthermore, it details the primary synthetic routes to this compound and its significant reactivity, with a focus on its conversion to 3-fluorobenzaldehyde. The guide highlights its crucial role as a building block in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical industries. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agricultural chemistry for modulating a compound's physicochemical and biological properties.[1][2] Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound (CAS No. 402-64-2) has emerged as a valuable fluorinated building block, primarily serving as a precursor to 3-fluorobenzaldehyde, another critical intermediate in the synthesis of a wide array of complex organic molecules. This guide will provide a detailed exploration of the properties, synthesis, and reactivity of this compound, underscoring its utility in modern chemical synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis.

Physical and Chemical Properties

This compound is a corrosive and irritant liquid under standard conditions. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂F | |

| Molecular Weight | 179.02 g/mol | |

| CAS Number | 402-64-2 | |

| Appearance | Not explicitly stated, but related compounds are colorless to light yellow liquids. | N/A |

| Boiling Point | Not explicitly stated for this compound. | N/A |

| Density | Not explicitly stated for this compound. | N/A |

| Solubility | Not explicitly stated, but expected to be soluble in common organic solvents. | N/A |

Spectroscopic Profile

The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques.

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (around 7.0-7.6 ppm) due to the coupling between the aromatic protons and the fluorine atom. The methine proton of the dichloromethyl group will appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon of the dichloromethyl group will be in the range of 60-70 ppm. The aromatic carbons will appear between 110 and 140 ppm, with their chemical shifts and splitting patterns influenced by the fluorine and dichloromethyl substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

A detailed analysis using computational methods can aid in the precise assignment of chemical shifts and coupling constants.

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.

-

Electron Ionization (EI-MS): In a typical EI mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178, with characteristic isotopic peaks at m/z 180 and 182 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

-

Fragmentation Pattern: Common fragmentation pathways include the loss of a chlorine atom to give a fragment at m/z 143, and the loss of a dichloromethyl radical. The presence of these characteristic fragments provides strong evidence for the compound's structure.[3]

A proposed fragmentation pathway is illustrated below:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include C-H stretching of the aromatic ring and the dichloromethyl group, C=C stretching of the aromatic ring, and C-F and C-Cl stretching vibrations.

Synthesis of this compound

The most direct and industrially viable method for the synthesis of this compound is the free-radical chlorination of 3-fluorotoluene.

Free-Radical Chlorination of 3-Fluorotoluene

This reaction proceeds via a free-radical chain mechanism, where chlorine radicals selectively abstract hydrogen atoms from the methyl group of 3-fluorotoluene. The reaction is typically initiated by UV light or a radical initiator.

Experimental Protocol (Representative):

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a thermometer is charged with 3-fluorotoluene.

-

Initiation: The reaction mixture is heated to a specified temperature, and a radical initiator (e.g., azobisisobutyronitrile - AIBN) is added, or the reaction is irradiated with a UV lamp.

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and should be carefully monitored.

-

Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to determine the relative amounts of starting material, monochlorinated, and dichlorinated products.

-

Work-up and Purification: Once the desired conversion is achieved, the reaction is stopped. The crude product is typically washed with an aqueous base to remove any dissolved HCl and then purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Initiator/UV Light: Provides the initial energy to generate chlorine radicals, which are necessary to start the chain reaction.

-

Temperature Control: Free-radical chlorination is exothermic. Proper temperature control is crucial to prevent runaway reactions and to control the selectivity of the chlorination.

-

Controlled Chlorine Addition: The stoichiometry of chlorine is critical. An excess of chlorine will lead to the formation of trichlorinated byproducts. Careful control of the chlorine feed rate allows for maximizing the yield of the desired dichloromethyl product.

-

Inert Atmosphere (Optional but Recommended): While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions with atmospheric oxygen.

Reactivity and Synthetic Applications

The dichloromethyl group is a versatile functional handle that can be transformed into other important functionalities, most notably the formyl group.

Hydrolysis to 3-Fluorobenzaldehyde

The most significant reaction of this compound is its hydrolysis to 3-fluorobenzaldehyde. This transformation is a cornerstone of its utility as a synthetic intermediate. The hydrolysis is typically carried out under acidic or basic conditions, or with a Lewis acid catalyst.

Experimental Protocol (Representative Acid-Catalyzed Hydrolysis):

-

Reaction Setup: A mixture of this compound and an aqueous acid (e.g., sulfuric acid) is heated with vigorous stirring.

-

Reaction: The hydrolysis proceeds, liberating hydrogen chloride gas, which should be trapped.

-

Monitoring: The reaction is monitored by a suitable analytical technique (e.g., GC or TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed, dried, and the solvent is evaporated. The crude 3-fluorobenzaldehyde is then purified by distillation or chromatography.

Self-Validating System: The liberation of HCl gas serves as a real-time indicator of the reaction's progress. The disappearance of the starting material and the appearance of the aldehyde product can be quantitatively tracked by GC, ensuring the reaction has gone to completion before initiating the work-up procedure.

Applications in Agrochemicals and Pharmaceuticals

3-Fluorobenzaldehyde, derived from this compound, is a key precursor in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs).[1][2]

-

Agrochemicals: The 3-fluorophenyl moiety is present in a number of fungicides, particularly those belonging to the pyrazole carboxamide class, which are known succinate dehydrogenase inhibitors (SDHIs).[4] The synthesis of these complex molecules often involves the condensation of a pyrazole derivative with a functionalized benzoic acid, which can be derived from 3-fluorobenzaldehyde.

-

Pharmaceuticals: In drug discovery, the 3-fluorobenzyl group is incorporated into various molecular scaffolds to enhance their pharmacological profiles. For example, it can be a key component in the synthesis of fluoro-substituted benzimidazoles, a class of compounds with a broad range of biological activities.[5]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. It is also an irritant.

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a pivotal intermediate in organofluorine chemistry. Its synthesis via the controlled chlorination of 3-fluorotoluene and its facile conversion to 3-fluorobenzaldehyde make it an indispensable building block for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in research and industrial applications, particularly in the development of new agrochemicals and pharmaceuticals.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67875, this compound. [Link].

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health. [Link].

- Preparation method for 2-fluoro-3-chlorobenzaldehyde.

- Pyrazole carboxamide compound and use thereof.

-

Fluorochemical-Based Active Pharmaceutical Ingredients(APIs). AGC Chemicals Americas. [Link].

-

Synthesis of different fluoroaryl benzimidazole derivatives 257a–c. ResearchGate. [Link].

- Method for synthesizing 2-chloro-3-fluorobromobenzene.

-

Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. [Link].

- Process for producing fluorobenzaldehydes.

- Fungicide pyrazole carboxamides derivatives.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link].

-

1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses. [Link].

-

Fungicide pyrazole carboxamides derivatives. European Patent Office. [Link].

-

Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link].

-

Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity. National Institutes of Health. [Link].

-

Preparation method of 3-methoxy-4-fluorobenzaldehyde. Eureka | Patsnap. [Link].

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0041971). Human Metabolome Database. [Link].

-

Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. ChemRxiv. [Link].

-

Fluorine-containing drugs approved by the FDA in 2019. Chinese Chemical Society. [Link].

-

Synthesis of different fluoroaryl benzimidazole derivatives 257a–c. ResearchGate. [Link].

- Preparation method of p-fluorobenzaldehyde.

-

Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. [Link].

-

Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-Portal.org. [Link].

-

Molecular geometry, spectroscopic and NLO studies of 1-(chloromethyl)-4- fluorobenzene – A DFT study. Indian Journal of Chemistry. [Link].

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. [Link].

-

Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Journal of Chemistry. [Link].

- Process for preparing 1,3-difluorobenzene.

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed. [Link].

-

Fragmentation pathways proposed for the degradation under different CID... ResearchGate. [Link].

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. agcchem.com [agcchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives [ccspublishing.org.cn]

- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Dichloromethyl)-3-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 1-(Dichloromethyl)-3-fluorobenzene, a key fluorinated building block in modern organic synthesis. The guide details its structural and physicochemical properties, validated synthesis protocols, and critical reactivity patterns. Emphasis is placed on its application as a stable precursor to 3-fluorobenzaldehyde, a crucial intermediate in the development of pharmaceutical and agrochemical agents. This whitepaper serves as a practical resource, integrating established chemical principles with actionable experimental insights to support advanced research and development programs.

Introduction and Strategic Importance

In the landscape of medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound (CAS No. 402-64-2) has emerged as a particularly valuable reagent in this context.[3][4] Its structure combines the advantageous properties of a fluorinated benzene ring with a gem-dichloro functional group, which acts as a robust and versatile synthetic handle.

The primary utility of this compound lies in its role as a stable, crystalline precursor to 3-fluorobenzaldehyde. The dichloromethyl group can be readily hydrolyzed under controlled conditions to unveil the aldehyde, a cornerstone functional group for constructing complex molecular architectures through reactions like reductive amination, Wittig olefination, and aldol condensations. This two-step approach is often superior to the direct handling of the more volatile and potentially less stable 3-fluorobenzaldehyde, offering advantages in storage, handling, and process scale-up. This guide provides the in-depth knowledge required for its effective utilization.

Physicochemical Properties and Structural Analysis

A precise understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties of this compound are summarized below.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 3-Fluorobenzal chloride, m-fluorobenzalchloride, α,α-Dichloro-3-fluorotoluene | PubChem[3] |

| CAS Number | 402-64-2 | PubChem[3] |

| Molecular Formula | C₇H₅Cl₂F | PubChem[3] |

| Molecular Weight | 179.02 g/mol | PubChem[3] |

| Appearance | Colorless to light yellow liquid | Ascent Chem[5] |

| SMILES | C1=CC(=CC(=C1)F)C(Cl)Cl | PubChem[3] |

Spectroscopic Signature for Structure Verification

Structural confirmation is a prerequisite for use in any synthetic protocol. The following spectral data are characteristic of this compound.

-

¹H NMR: The proton NMR spectrum provides unambiguous confirmation of the key structural features. The singlet corresponding to the dichloromethyl proton (-CHCl₂) typically appears downfield due to the deshielding effect of the two chlorine atoms. The aromatic protons exhibit complex splitting patterns characteristic of a 1,3-disubstituted benzene ring, further complicated by coupling to the fluorine atom.

-

¹³C NMR: The carbon spectrum will show a distinct signal for the dichloromethyl carbon, in addition to the characteristic signals for the fluorinated aromatic ring.

-

Mass Spectrometry (GC-MS): The mass spectrum displays a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M+) would appear at m/z 178, with accompanying (M+2) and (M+4) peaks in an approximate ratio of 6:4:1. Common fragmentation patterns involve the loss of chlorine radicals.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong C-Cl stretching bands, C-F stretching vibrations, and aromatic C-H and C=C stretching frequencies.[3]

Synthesis and Mechanistic Considerations

The most prevalent laboratory and industrial synthesis of this compound involves the free-radical chlorination of 3-fluorotoluene. This approach is favored for its efficiency and atom economy.

Recommended Synthesis Protocol: Free-Radical Chlorination

This protocol describes a typical lab-scale synthesis.

Objective: To synthesize this compound from 3-fluorotoluene.

Materials:

-

3-Fluorotoluene

-

N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous non-polar solvent (e.g., carbon tetrachloride or dichlorobenzene)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for reflux with stirring and inert atmosphere capabilities

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet. Ensure all glassware is thoroughly dried.

-

Charging the Reactor: Charge the flask with 3-fluorotoluene and the chosen solvent.

-

Initiation: Add a catalytic amount of the radical initiator (e.g., AIBN).

-

Chlorination: Begin heating the mixture to reflux (typically 75-85 °C). Slowly add the chlorinating agent (e.g., NCS) portion-wise over several hours.

-

Causality Insight: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) decomposes upon heating to generate radicals, which abstract a hydrogen atom from the benzylic methyl group of 3-fluorotoluene. The resulting benzylic radical reacts with the chlorinating agent to form the product and propagate the chain. Using a radical mechanism selectively targets the benzylic position over aromatic C-H bonds.

-

-

Monitoring: Monitor the reaction progress by GC-MS or TLC to observe the conversion of the starting material through the intermediate 1-(chloromethyl)-3-fluorobenzene to the desired dichlorinated product.

-

Workup: After completion, cool the reaction mixture to room temperature. Filter off any solid byproducts (e.g., succinimide if NCS was used). Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

// Nodes Start [label="3-Fluorotoluene\n(Starting Material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Chlorinating Agent (NCS)\nRadical Initiator (AIBN)\nSolvent (CCl4)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Process [label="Reflux under\nInert Atmosphere", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Drying", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Vacuum\nDistillation", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="this compound\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Process; Reagents -> Process; Process -> Workup [label="Reaction\nCompletion"]; Workup -> Purification; Purification -> Product; } dot Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound is centered on the reactivity of the dichloromethyl group, which primarily serves as a masked aldehyde.

Key Transformation: Hydrolysis to 3-Fluorobenzaldehyde

The most critical reaction is the hydrolysis of the gem-dichloride to the corresponding aldehyde. This transformation is pivotal for incorporating the 3-fluorobenzaldehyde moiety into larger molecules.

Protocol: Hydrolysis to Aldehyde

-

Setup: In a round-bottom flask, dissolve this compound in a suitable solvent mixture, such as aqueous acetic acid or aqueous formic acid.

-

Hydrolysis: Heat the mixture to reflux for several hours. The presence of water and acid facilitates the nucleophilic substitution of the chlorine atoms.

-

Mechanistic Insight: The reaction likely proceeds through an Sₙ1-type mechanism, where the loss of a chloride ion is facilitated by the stability of the resulting benzylic carbocation. Water then attacks the carbocation, and subsequent elimination steps lead to the formation of the aldehyde.

-

-

Monitoring & Workup: Monitor the reaction by TLC or GC. Upon completion, cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

-

Extraction & Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers and purify the resulting 3-fluorobenzaldehyde by distillation or chromatography.

// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Aldehyde [label="3-Fluorobenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReductiveAmination [label="Amine Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wittig [label="Alkene Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grignard [label="Secondary Alcohol Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Aldehyde [label="Hydrolysis\n(H₂O, H⁺)"]; Aldehyde -> ReductiveAmination [label="R₂NH, NaBH₃CN"]; Aldehyde -> Wittig [label="Ph₃P=CHR"]; Aldehyde -> Grignard [label="R-MgBr"]; } dot Caption: Key reactivity pathways of this compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is crucial for laboratory safety.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[3][4] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[4] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4][5] Recommended storage temperature is often 2-8°C to ensure long-term stability.[4]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is derived from its stability and its role as a reliable precursor to 3-fluorobenzaldehyde. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for researchers in drug discovery and process chemistry. By understanding the principles of its synthesis, handling, and reactivity as detailed in this guide, scientists can effectively leverage this building block to construct complex, fluorine-containing molecules of significant therapeutic and commercial interest.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67875, this compound. Retrieved from [Link]

-

Ascent Chemical (n.d.). 1-(Chloromethyl)-3-Fluorobenzene. Retrieved from [Link]

-

Wikipedia (n.d.). 1,3-Dichlorobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108675, 1-Chloro-2-(chloromethyl)-3-fluorobenzene. Retrieved from [Link]

-

Jana, G. K., & Jana, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 45. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Medical Management Guidelines for 1,3-Dichlorobenzene. Retrieved from [Link]

-

NIST (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. Retrieved from [Link]

- Wibaut, J. P., & van de Lande, L. M. F. (1938). U.S. Patent No. 2,123,857. Washington, DC: U.S. Patent and Trademark Office.

-

NIST (n.d.). Infrared Spectrum of Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Organic Chemistry Tutor (2021, January 9). 1,3 dichlorobenzene synthesis [Video]. YouTube. Retrieved from [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1083. Retrieved from [Link]

-

Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Chinese Chemical Society, 68(10), 1735-1766. Retrieved from [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H5Cl2F | CID 67875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 402-64-2|this compound|BLD Pharm [bldpharm.com]

- 5. 1-(Chloromethyl)-3-Fluorobenzene | Properties, Applications, Safety Data & Reliable Supplier China [chlorobenzene.ltd]

A Technical Guide to the IUPAC Nomenclature of Isomers with the Molecular Formula C7H5Cl2F

Introduction: The Imperative for Unambiguous Chemical Naming

A molecular formula, such as C7H5Cl2F, represents a precise atomic count but provides no information about atomic connectivity or spatial arrangement. This formula corresponds to a multitude of distinct chemical entities known as constitutional isomers, each possessing unique physical, chemical, and pharmacological properties.[1][2] For the rigorous demands of research, drug development, and regulatory affairs, a systematic and unambiguous naming convention is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this essential framework.

This guide provides a detailed methodology for assigning IUPAC names to the primary aromatic isomers of C7H5Cl2F. The analysis is bifurcated into two principal structural classes: substituted toluene scaffolds and substituted (halomethyl)benzene scaffolds. By understanding the underlying logic of parent chain selection, substituent prioritization, and locant assignment, professionals can confidently and accurately name these and related complex molecules.

Part 1: Foundational Principles of Aromatic Nomenclature

The systematic naming of polysubstituted benzene derivatives follows a clear, hierarchical process.[3] The core objective is to identify a parent structure and then describe the substituents attached to it by name, position (locant), and quantity.

The Naming Workflow

The logical process for deriving the IUPAC name for a C7H5Cl2F isomer can be visualized as follows:

Caption: General workflow for naming substituted aromatic compounds.

-

Identify the Parent Structure: For C7H5Cl2F, this is typically a benzene ring with a principal functional group or a carbon-containing substituent that defines the base name (e.g., toluene or benzene itself).[4][5]

-

Identify Substituents: Name all atoms or groups attached to the parent structure (e.g., chloro, fluoro, methyl).

-

Assign Locants: Number the carbons of the parent ring to give the substituents the lowest possible set of numbers. If a common name is used for the parent (like toluene), the principal group (methyl) is assigned to carbon-1.[6]

-

Assemble the Name: List the substituents in alphabetical order, preceded by their locants.[7][8]

Part 2: Isomeric Class I: Substituted Toluene Scaffolds

A significant number of C7H5Cl2F isomers can be conceptualized as a toluene (methylbenzene) molecule where three hydrogen atoms on the aromatic ring have been replaced by two chlorine atoms and one fluorine atom.

Experimental Protocol: Naming a Dichlorofluorotoluene Isomer

Let us apply the IUPAC workflow to a specific example: an isomer where the methyl group is at position 1, chlorine atoms are at positions 2 and 5, and a fluorine atom is at position 4.

Step 1: Identify the Parent Structure The parent is a benzene ring with a methyl group. While the common name is toluene, for systematic nomenclature, methylbenzene is the preferred parent name. The carbon atom bearing the methyl group is assigned locant 1.

Step 2: Identify and Name the Substituents The substituents attached to the benzene ring are:

-

Two chloro groups

-

One fluoro group

Step 3: Assign Locants The methyl group defines position 1. The goal is to number the ring (clockwise or counter-clockwise) to provide the lowest possible locant set for the other substituents.

-

Substituents are at positions 2, 4, and 5.

-

The locant set is 1, 2, 4, 5.

Step 4: Assemble the Full Name Arrange the substituents alphabetically (chloro, fluoro), ignoring numerical prefixes like di-.

-

The name is constructed as: 2,5-dichloro-4-fluoro-1-methylbenzene .

-

Alternatively, using the common parent name: 2,5-dichloro-4-fluorotoluene .

Caption: Numbering of 2,5-dichloro-4-fluoro-1-methylbenzene.

Data Presentation: Selected Toluene-Based Isomers

The systematic placement of the two chloro and one fluoro groups on the five available positions of the toluene ring leads to a large number of constitutional isomers. A selection is presented below to illustrate this diversity.

| IUPAC Name (Methylbenzene Parent) | Substituent Positions |

| 2,3-Dichloro-4-fluoro-1-methylbenzene | 2,3-(Cl), 4-(F) |

| 2,4-Dichloro-3-fluoro-1-methylbenzene | 2,4-(Cl), 3-(F) |

| 3,4-Dichloro-2-fluoro-1-methylbenzene | 3,4-(Cl), 2-(F) |

| 2,6-Dichloro-3-fluoro-1-methylbenzene | 2,6-(Cl), 3-(F) |

| 3,5-Dichloro-4-fluoro-1-methylbenzene | 3,5-(Cl), 4-(F) |

Part 3: Isomeric Class II: Substituted (Halomethyl)benzene Scaffolds

An alternative arrangement of the C7H5Cl2F formula involves halogen atoms substituting hydrogens on the methyl group of toluene, or a combination of substitutions on both the ring and the methyl group. In these cases, the benzene ring is the parent, and the C1 side chain is treated as a complex substituent.

Experimental Protocol: Naming a (Dichlorofluoromethyl)benzene Isomer

Consider the isomer where the C1 group attached to the benzene ring is -CFCl2.

Step 1: Identify the Parent Structure The parent structure is benzene .

Step 2: Identify and Name the Substituents There is one complex substituent attached to the ring. To name it, we treat the side chain as a methane derivative.

-

A methane (-meth) group with two chlorine atoms (dichloro-) and one fluorine atom (fluoro-).

-

When this group acts as a substituent, the name ends in -yl.

-

The substituent name is (dichlorofluoromethyl) . Parentheses are required for complex substituents to avoid ambiguity.[9]

Step 3: Assign Locants As there is only one substituent, no locant number is needed.

Step 4: Assemble the Full Name The complete IUPAC name is (dichlorofluoromethyl)benzene .

Data Presentation: Selected (Halomethyl)benzene Isomers

This class also includes numerous isomers where halogens are distributed between the ring and the side chain.

| IUPAC Name | Parent | Substituents |

| 1-Chloro-2-(chlorofluoromethyl)benzene | Benzene | 1-(Chloro), 2-(chlorofluoromethyl) |

| 1-Chloro-3-(chlorofluoromethyl)benzene | Benzene | 1-(Chloro), 3-(chlorofluoromethyl) |

| 1-Chloro-4-(chlorofluoromethyl)benzene | Benzene | 1-(Chloro), 4-(chlorofluoromethyl) |

| 1,2-Dichloro-3-(fluoromethyl)benzene | Benzene | 1,2-(Dichloro), 3-(fluoromethyl) |

| 1-(Dichloromethyl)-2-fluorobenzene | Benzene | 1-(Dichloromethyl), 2-(fluoro) |

Conclusion

The molecular formula C7H5Cl2F encompasses a wide array of constitutional isomers, primarily based on substituted toluene and (halomethyl)benzene scaffolds. Adherence to the systematic IUPAC nomenclature—identifying the parent, naming substituents, assigning lowest locants, and alphabetizing the final assembly—is critical for unambiguous scientific communication. The principles and protocols detailed in this guide provide a robust framework for researchers to accurately name these complex halogenated aromatic compounds, ensuring clarity and precision in experimental and theoretical work.

References

-

Doc Brown's Chemistry. (n.d.). 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Naming Benzene Ring Derivatives - Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Naming benzene derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 15.3: Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 4 constitutional isomers of molecular formula C3H5Cl C3H5Br C3H5I C3H5F. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 29). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, March 12). Nomenclature of complex benzene-based substituents. Retrieved from [Link]

-

University of Calgary. (n.d.). Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, April 12). 23.3: Isomers of Organic Compounds. Retrieved from [Link]

-

EdTech Books. (n.d.). Isomers. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (dichloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Reddit. (2024, June 11). Isomers of dichlorhexane. r/chemhelp. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Aromatic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). 4.2 NOMENCLATURE of BENZENE DERIVATIVES. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. EdTech Books [open.byu.edu]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 1-(Dichloromethyl)-3-fluorobenzene and its Synonyms: A Core Intermediate in Pharmaceutical and Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dichloromethyl)-3-fluorobenzene, a halogenated aromatic hydrocarbon, serves as a pivotal building block in the synthesis of a variety of complex organic molecules. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of a fluorine atom into a molecule can significantly enhance its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, its synonyms, chemical properties, synthesis, and critical applications, with a focus on its role in drug discovery and development.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is This compound . However, it is frequently referred to by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for effective information retrieval.

Table 1: Synonyms and Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Fluorobenzal chloride, α,α-Dichloro-3-fluorotoluene, m-Fluorobenzal chloride, Benzene, 1-(dichloromethyl)-3-fluoro- |

| CAS Registry Number | 402-64-2 |

| Molecular Formula | C₇H₅Cl₂F |

| Molecular Weight | 179.02 g/mol |

| InChI | InChI=1S/C7H5Cl2F/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H |

| InChIKey | MVRCPAOYPLZMLB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C(Cl)Cl |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | Commercial Suppliers |

| Boiling Point | 205-207 °C | Commercial Suppliers |

| Density | 1.34 g/cm³ | Commercial Suppliers |

| Flash Point | 90 °C | Commercial Suppliers |

| Refractive Index | ~1.53 | Commercial Suppliers |

While a comprehensive, publicly available NMR spectrum for this compound is not readily found in peer-reviewed literature, spectral data for the closely related compound 1,3-dichloro-2-fluorobenzene is available and can provide some comparative insights.[2] For this compound, the proton NMR would be expected to show a singlet for the dichloromethyl proton and complex multiplets in the aromatic region. The carbon NMR would similarly display a signal for the dichloromethyl carbon and distinct signals for the aromatic carbons, with splitting patterns influenced by the fluorine atom. Infrared spectroscopy data is available, showing characteristic C-H, C-F, and C-Cl bond vibrations.[1]

Synthesis and Mechanism

The primary industrial synthesis of this compound involves the free-radical chlorination of 3-fluorotoluene. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator.

Free-Radical Chlorination of 3-Fluorotoluene

The mechanism proceeds through a classic free-radical chain reaction:

-

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV light or heat to generate two chlorine radicals (Cl•).[3][4]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 3-fluorotoluene, forming a stable 3-fluorobenzyl radical and hydrogen chloride (HCl). This benzylic radical is stabilized by resonance with the aromatic ring. The 3-fluorobenzyl radical then reacts with another molecule of Cl₂ to produce 1-(chloromethyl)-3-fluorobenzene and a new chlorine radical, which continues the chain reaction. This process is repeated to form the desired this compound.

-

Termination: The reaction is terminated when two radicals combine.

A significant challenge in this synthesis is controlling the degree of chlorination to maximize the yield of the dichloromethyl product while minimizing the formation of the monochlorinated (1-(chloromethyl)-3-fluorobenzene) and trichlorinated (1-(trichloromethyl)-3-fluorobenzene) byproducts.

Caption: Synthesis of this compound.

Experimental Protocol: Free-Radical Chlorination of 3-Fluorotoluene (Illustrative)

-

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and equipment.

-

Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a magnetic stirrer is charged with 3-fluorotoluene. The apparatus should be placed under a UV lamp.

-

Reaction: The reaction mixture is heated to a specified temperature, and chlorine gas is bubbled through the solution at a controlled rate while being irradiated with UV light.

-

Monitoring: The reaction is monitored by gas chromatography (GC) to determine the relative amounts of starting material, monochlorinated, dichlorinated, and trichlorinated products.

-

Workup: Once the desired conversion is achieved, the reaction is stopped, and the mixture is cooled. Excess chlorine and HCl are removed by purging with an inert gas.

-

Purification: The crude product mixture is then purified by fractional distillation under reduced pressure to isolate this compound.

Key Reactions and Applications in Drug Development

The primary utility of this compound in organic synthesis is its role as a precursor to 3-fluorobenzaldehyde.

Hydrolysis to 3-Fluorobenzaldehyde

The dichloromethyl group is readily hydrolyzed to an aldehyde functional group under aqueous acidic or basic conditions. This transformation is a cornerstone of its application.

Caption: Hydrolysis of this compound.

3-Fluorobenzaldehyde: A Versatile Pharmaceutical Intermediate

3-Fluorobenzaldehyde is a widely used intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[5][6] The presence of the fluorine atom can enhance the binding affinity of a drug to its target protein and improve its metabolic stability. While direct synthesis routes from this compound are often proprietary, the use of 3-fluorobenzaldehyde is well-documented in the synthesis of several important drugs.

Although specific examples directly tracing back to this compound in publicly available literature are scarce, it is a known precursor for 3-fluorobenzaldehyde, which is a key starting material in the synthesis of various pharmaceuticals. For instance, fluorinated benzaldehydes are used in the synthesis of inhibitors of anaplastic lymphoma kinase (ALK) like Crizotinib and the antidiabetic drug Sitagliptin, although the specific isomers may vary in the patented routes.[7][8][9][10][11][12][13][14]

Safety and Handling

This compound is classified as a corrosive and irritant substance.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is combustible and should be stored away from heat and open flames.

Conclusion

This compound and its synonyms, particularly 3-fluorobenzal chloride and α,α-dichloro-3-fluorotoluene, are indispensable intermediates in the fine chemical industry. Their primary role as a precursor to 3-fluorobenzaldehyde provides a crucial pathway for the introduction of the 3-fluorophenyl moiety into a wide range of biologically active molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, reactivity, and applications of this compound is essential for the design and synthesis of novel therapeutic agents with improved efficacy and pharmacokinetic properties.

References

- PubChem. (n.d.). 1,3-Dichloro-2-fluorobenzene. National Center for Biotechnology Information.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link].

- Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363.

- Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.

-

Master Organic Chemistry. (2013). Free Radical Reactions. Retrieved from [Link].

- Kim, D., et al. (2008). Discovery of Sitagliptin, a Potent and Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141–151.

- Globe Thesis. (2009). The Study On The Synthesis Of Fluorobenzaldehyde.

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link].

- Chem-Impex. (n.d.). 3-Fluorobenzaldehyde.

- Sigma-Aldrich. (n.d.). 3-Fluorobenzaldehyde.

- ResearchGate. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities.

- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

- Frontiers in Bioengineering and Biotechnology. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System.

-

PubMed Central. (2022). Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. Retrieved from [Link].

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

-

YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link].

- Chegg.com. (2022). Solved FREE RADICAL CHLORINATION AND RELATIVE REACTIVITY.

- ChemicalBook. (n.d.). 1,3-Dichloro-2-fluorobenzene(2268-05-5) 13C NMR spectrum.

- Mastering Organic Synthesis. (n.d.). The Versatility of 3-Fluorobenzaldehyde. Retrieved from a relevant industry blog or website.

- ResearchGate. (2018). Synthesis and radiolabeling of crizotinib and alectinib analogues with F-18 for PET imaging of lung cancer overexpressing anaplastic lymphoma kinase.

-

PubMed. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Retrieved from [Link].

-

YouTube. (2020). Proton NMR 4b Dichlorobenzene. Retrieved from [Link].

- Google Patents. (n.d.). US9604966B2 - Crizotinib preparation method.

- Molecules. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light.

Sources

- 1. This compound | C7H5Cl2F | CID 67875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloro-2-fluorobenzene(2268-05-5) 13C NMR spectrum [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]

- 8. US8624026B2 - Method of preparing sitagliptin and intermediates used therein - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]

- 12. medkoo.com [medkoo.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of 3-fluorobenzal chloride

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Fluorobenzal Chloride and Related Compounds

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 3-fluorobenzal chloride. Recognizing the potential for nomenclatural ambiguity, this document primarily focuses on 1-(dichloromethyl)-3-fluorobenzene , the most direct interpretation of "3-fluorobenzal chloride." To ensure thoroughness for the research community, we also present comparative data and properties for two closely related and commercially significant compounds: 3-fluorobenzyl chloride and 3-fluorobenzoyl chloride . This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of these important fluorinated building blocks.

Introduction and Nomenclature Clarification

The term "3-fluorobenzal chloride" can be ambiguous. In systematic organic chemistry, "benzal chloride" refers to the geminal dihalide α,α-dichlorotoluene. Therefore, this guide will primarily address This compound (I) . However, in laboratory and commercial contexts, similar names are often used interchangeably for related structures. To provide a comprehensive resource, this guide also details the properties of two critical analogues: 1-(chloromethyl)-3-fluorobenzene (3-fluorobenzyl chloride, II) and 3-fluorobenzoyl chloride (III) .

The strategic placement of a fluorine atom on the aromatic ring significantly alters the electronic properties, reactivity, and ultimately the utility of these molecules compared to their non-fluorinated parent compounds. This guide will explore these nuances, providing field-proven insights into their handling, reactivity, and application.

Caption: Chemical structures of the three discussed compounds.

Physical and Spectroscopic Properties

The physical properties of these compounds are summarized below. It is important to note that specific experimental data for this compound is scarce; therefore, properties are inferred from its parent compound, benzal chloride, with adjustments anticipated due to fluorination.

| Property | This compound (inferred) | 3-Fluorobenzyl Chloride | 3-Fluorobenzoyl Chloride |

| CAS Number | Not assigned | 456-42-8 | 1711-07-5[1] |

| Molecular Formula | C₇H₅Cl₂F | C₇H₆ClF | C₇H₄ClFO[1] |

| Molecular Weight | 179.02 g/mol | 144.57 g/mol | 158.56 g/mol [1] |

| Appearance | Colorless to pale yellow liquid | Colorless to light yellow clear liquid | Clear, colorless liquid |

| Boiling Point | ~215-220 °C (est.) | 176-177 °C[2] | 189 °C |

| Melting Point | ~ -10 to -5 °C (est.) | 34.5-36 °C[2] | -30 °C |

| Density | ~1.3 g/cm³ (est.) | 1.194 g/mL at 25 °C[2] | 1.3 g/cm³ |

| Refractive Index | ~1.55 (est.) | 1.5115-1.5135[2] | 1.5285 (20 °C) |

| Solubility | Insoluble in water; soluble in organic solvents[3] | Slightly soluble in water, miscible with organic solvents[4] | Insoluble in water |

| Flash Point | >95 °C (est.) | 58 °C | 82 °C |

Chemical Properties and Reactivity

The reactivity of these compounds is dictated by the functional group attached to the 3-fluorophenyl ring. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M), influencing the reactivity of the benzylic carbon and the aromatic ring.

This compound (3-Fluorobenzal Chloride)

As a geminal dihalide, the primary utility of 3-fluorobenzal chloride lies in its role as a precursor to 3-fluorobenzaldehyde.

-

Hydrolysis: This is the most significant reaction. In the presence of water, particularly under acidic or basic conditions, 3-fluorobenzal chloride hydrolyzes to form 3-fluorobenzaldehyde. This reaction is synthetically valuable as it provides a direct route to an important aromatic aldehyde. The causality here is the susceptibility of the benzylic carbon to nucleophilic attack by water, followed by the elimination of HCl. The reaction proceeds via a gem-halohydrin intermediate which rapidly collapses to the carbonyl.[3]

-

Lewis Acid Catalysis: In the presence of a Lewis acid catalyst (e.g., FeCl₃), it can undergo Friedel-Crafts type reactions, although the dichloromethyl group is deactivating.

3-Fluorobenzyl Chloride

The single benzylic chlorine atom makes this compound an excellent electrophile for nucleophilic substitution reactions.[4]

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce the 3-fluorobenzyl moiety into a target molecule.[4] This reactivity is fundamental to its use in pharmaceutical and agrochemical synthesis.[5]

-

Oxidation: The benzylic carbon can be oxidized to a carbonyl group using strong oxidizing agents, yielding 3-fluorobenzaldehyde or 3-fluorobenzoic acid depending on the conditions.[4]

3-Fluorobenzoyl Chloride

As an acyl chloride, this is a highly reactive acylating agent.

-

Acylation Reactions: It reacts vigorously with nucleophiles such as alcohols (to form esters), amines (to form amides), and water (hydrolyzing to 3-fluorobenzoic acid). These reactions are the cornerstone of its synthetic utility.

-

Friedel-Crafts Acylation: It is an excellent reagent for acylating other aromatic rings in the presence of a Lewis acid, forming fluorinated diaryl ketones.

Synthesis Protocols

The choice of synthesis protocol must be guided by safety considerations and desired purity. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of this compound

This protocol is based on the free-radical chlorination of 3-fluorotoluene, a standard method for producing benzal chlorides.

Objective: To synthesize 3-fluorobenzal chloride via side-chain chlorination of 3-fluorotoluene.

Materials:

-

3-Fluorotoluene

-

Chlorine gas (Cl₂)

-

UV lamp (or radical initiator like AIBN)

-

Anhydrous sodium carbonate

-

Inert solvent (e.g., carbon tetrachloride, if necessary)

-

Reaction vessel with gas inlet, condenser, and outlet to a scrubber

Step-by-Step Methodology:

-

Setup: Assemble the reaction apparatus in a fume hood. Ensure the scrubber (containing NaOH solution) is in place to neutralize excess chlorine and HCl byproduct.

-

Reaction: Charge the reactor with 3-fluorotoluene. Initiate UV irradiation or heat to the required temperature if using a chemical initiator.

-

Chlorination: Introduce a slow, steady stream of chlorine gas into the reaction mixture. The reaction is exothermic and should be monitored. The progress can be tracked by GC analysis to observe the formation of the monochloro (benzyl) and dichloro (benzal) products.

-

Workup: Once the desired conversion is achieved, stop the chlorine flow and UV/heat source. Purge the system with nitrogen to remove residual gases.

-

Neutralization: Wash the crude product with a dilute solution of sodium carbonate to remove dissolved HCl, followed by a water wash.

-

Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation under reduced pressure.

Caption: General workflow for the synthesis of 3-fluorobenzal chloride.

Applications in Research and Drug Development

These fluorinated compounds are valuable intermediates in several high-value applications.

-

Pharmaceuticals: The 3-fluorobenzyl group is a common structural motif in modern pharmaceuticals. Its incorporation can enhance metabolic stability, binding affinity, and bioavailability. 3-Fluorobenzyl chloride is a key building block for introducing this group.[5]

-

Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity. 3-Fluorobenzyl chloride is used to synthesize new agrochemicals with improved efficacy and environmental profiles.[4]

-

Materials Science: These compounds can be used to synthesize functional polymers and other advanced materials, where the fluorine atom imparts desirable properties such as thermal stability and chemical resistance.[4]

-

Synthetic Precursors: 3-Fluorobenzal chloride is primarily a precursor for 3-fluorobenzaldehyde, a versatile intermediate for a wide range of fine chemicals, dyes, and pharmaceuticals.[3]

Caption: Key application areas for 3-fluorobenzal chloride derivatives.

Safety, Handling, and Storage

Trustworthiness through Self-Validating Protocols: The handling procedures described below are designed to mitigate the inherent risks of these reactive compounds. Adherence to these protocols is critical for ensuring laboratory safety.

-

General Hazards: All three compounds are corrosive and cause severe skin burns and eye damage.[1] They are also lachrymators. Inhalation may be harmful, and appropriate respiratory protection should be used.

-

Handling: Always handle these chemicals in a chemical fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[7] Avoid contact with water and moisture, as they can react, releasing corrosive hydrogen chloride gas.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases, alcohols, and oxidizing agents.[6][7] The storage area should be designated for corrosive materials.

-

Fire Safety: These materials are combustible. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers. Do NOT use water directly, as it will react with the material.[6]

Conclusion

3-Fluorobenzal chloride and its related compounds, 3-fluorobenzyl chloride and 3-fluorobenzoyl chloride, are versatile and highly valuable chemical intermediates. Their unique properties, imparted by the strategic placement of a fluorine atom, make them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of their distinct reactivity, coupled with stringent adherence to safety and handling protocols, is essential for their effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 3-Fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Multichem Exports. (n.d.). 3-Fluorobenzyl chloride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (dichloromethyl)- (CAS 98-87-3). Retrieved from [Link]

Sources

- 1. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CAS 98-87-3: Benzal chloride | CymitQuimica [cymitquimica.com]

- 4. jecibiochem.com [jecibiochem.com]

- 5. 3-Fluorobenzyl chloride Exporter | 3-Fluorobenzyl chloride Exporting Company | 3-Fluorobenzyl chloride International Distributor [multichemexports.com]

- 6. 3-Fluorobenzoyl chloride(1711-07-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity Profile of 1-(Dichloromethyl)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1-(dichloromethyl)-3-fluorobenzene, a versatile fluorinated aromatic intermediate. The document elucidates the compound's synthesis, explores the reactivity of the dichloromethyl group, and details the regioselectivity of electrophilic aromatic substitution reactions. By integrating theoretical principles with practical insights, this guide serves as a critical resource for chemists engaged in the design and execution of synthetic routes involving this valuable building block.

Introduction: Structural Features and Synthetic Significance

This compound (CAS No. 402-64-2) is a disubstituted benzene derivative featuring a dichloromethyl group and a fluorine atom in a meta arrangement.[1] This unique substitution pattern imparts a dual reactivity to the molecule, making it a valuable intermediate in the synthesis of a wide array of more complex structures, particularly in the fields of medicinal chemistry and materials science.

The dichloromethyl group serves as a masked aldehyde, readily convertible to the formyl group of 3-fluorobenzaldehyde. This latent functionality allows for the strategic introduction of an aldehyde at a desired stage of a synthetic sequence. Furthermore, the fluorine atom significantly influences the electronic properties of the aromatic ring, impacting both its reactivity and the physiological properties of its derivatives.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₅Cl₂F |

| Molecular Weight | 179.02 g/mol |

| CAS Number | 402-64-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~205-207 °C (estimated) |

| Density | ~1.35 g/cm³ (estimated) |

Synthesis of this compound

The primary industrial route to this compound involves the free-radical chlorination of 3-fluorotoluene.[2] This reaction proceeds via a chain mechanism initiated by UV light or a radical initiator, where chlorine radicals sequentially abstract hydrogen atoms from the methyl group, followed by reaction with molecular chlorine.

graph Synthesis {

rankdir="LR";

node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10];

"3-Fluorotoluene" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Fluorotoluene" -> "this compound" [label="Cl₂, UV light or Δ\n(Free-radical chlorination)"];

}

Caption: Hydrolysis of the dichloromethyl group.

Experimental Protocol: Hydrolysis to 3-Fluorobenzaldehyde

-

Materials: this compound, water, base (e.g., Na₂CO₃, CaCO₃) or acid catalyst (e.g., H₂SO₄).

-

Procedure:

-

Charge this compound and water into a reaction vessel.

-

Add a catalytic amount of a phase-transfer catalyst if a two-phase system is used.

-

Heat the mixture to reflux with vigorous stirring. The presence of a weak base can neutralize the HCl formed.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-fluorobenzaldehyde can be purified by distillation or chromatography.

Oxidation to 3-Fluorobenzoic Acid

The dichloromethyl group can be directly oxidized to a carboxylic acid functionality using strong oxidizing agents. This transformation provides a direct route to 3-fluorobenzoic acid.

Experimental Protocol: Oxidation to 3-Fluorobenzoic Acid

-

Materials: this compound, a strong oxidizing agent (e.g., potassium permanganate, sodium dichromate), aqueous base (e.g., NaOH), and acid for workup (e.g., HCl).

-

Procedure:

-

In a reaction flask, dissolve this compound in a suitable solvent (if necessary) and add an aqueous solution of the oxidizing agent.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by the disappearance of the organic starting material.

-

After completion, cool the mixture and quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

-

Filter the mixture to remove any inorganic precipitates (e.g., MnO₂).

-

Acidify the filtrate with concentrated HCl to precipitate the 3-fluorobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Nucleophilic Substitution with Amines

The benzylic chlorides of the dichloromethyl group are susceptible to nucleophilic attack by amines, leading to the formation of imines after the elimination of HCl, which can then be hydrolyzed to the corresponding aldehyde.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the competing directing effects of the two substituents.

-

Fluorine (-F): A deactivating but ortho, para-directing group. The high electronegativity of fluorine withdraws electron density from the ring inductively (-I effect), deactivating it towards electrophilic attack. However, the lone pairs on fluorine can be donated into the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.

-

Dichloromethyl (-CHCl₂): A deactivating and meta-directing group. The electronegative chlorine atoms strongly withdraw electron density from the benzylic carbon, which in turn withdraws electron density from the aromatic ring through an inductive effect (-I effect), thus deactivating the ring.

The interplay of these effects dictates the position of electrophilic attack. The fluorine directs to positions 2, 4, and 6, while the dichloromethyl group directs to positions 2, 4, and 6 (relative to itself, which are positions 2, 4, and 6 on the benzene ring). The most likely positions for substitution are those activated by the fluorine and not strongly deactivated by the dichloromethyl group. Steric hindrance from the bulky dichloromethyl group will also play a role, particularly at the C2 position.

```dot

graph EAS_Directing_Effects {

rankdir="TB";

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

A [label="this compound"];

B [label="Fluorine (-F)\n-I, +M\nOrtho, Para-directing"];

C [label="Dichloromethyl (-CHCl₂)\n-I\nMeta-directing"];

D [label="Predicted Regioselectivity\n(Positions for Electrophilic Attack)"];

A -> B;

A -> C;

{B, C} -> D;

}

Sources

Methodological & Application

Synthesis of 1-(Dichloromethyl)-3-fluorobenzene: A Detailed Guide for Chemical Researchers

Introduction

1-(Dichloromethyl)-3-fluorobenzene, also known as 3-fluorobenzal chloride, is a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and specialty materials. The presence of the dichloromethyl group, a versatile precursor to the formyl group, combined with the electronic influence of the fluorine atom, makes this compound a valuable building block for introducing the 3-fluorobenzaldehyde moiety into more complex molecular architectures. This guide provides detailed, field-proven protocols for the synthesis of this compound, offering insights into the underlying chemical principles and experimental best practices.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of the target compound and all reagents is paramount for safe and successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂F | PubChem[1] |

| Molecular Weight | 179.02 g/mol | PubChem[1] |

| CAS Number | 402-64-2 | PubChem[1] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 198-200 °C | - |

| Density | 1.37 g/cm³ | - |

Safety Summary: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation. Handle with extreme care in a fume hood, wearing chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS).

Synthetic Strategies: An Overview

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, scale of the reaction, and the desired purity of the final product.

-

Free-Radical Chlorination of 3-Fluorotoluene: This method involves the direct chlorination of the methyl group of 3-fluorotoluene. It is a cost-effective approach for large-scale production but requires careful control to achieve the desired degree of chlorination and minimize side products.

-

Dichlorination of 3-Fluorobenzaldehyde: This route converts the aldehyde functional group of 3-fluorobenzaldehyde into a geminal dichloride. This method is often preferred for laboratory-scale synthesis due to its generally higher selectivity.

The following sections provide detailed protocols for each of these synthetic pathways.

Protocol 1: Free-Radical Photochemical Chlorination of 3-Fluorotoluene

This protocol details the synthesis of this compound via the photochemical chlorination of 3-fluorotoluene. This reaction proceeds through a free-radical chain mechanism initiated by the homolytic cleavage of chlorine gas by ultraviolet (UV) light.[2] Controlling the stoichiometry of chlorine and the reaction time is crucial to favor the formation of the dichlorinated product over mono- and trichlorinated byproducts.

Reaction Workflow

Caption: Workflow for the photochemical chlorination of 3-fluorotoluene.

Experimental Protocol

Materials and Equipment:

-

3-Fluorotoluene

-

Chlorine gas

-

Carbon tetrachloride (or other suitable inert solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Photochemical reactor equipped with a UV lamp, gas inlet, condenser, and thermometer

-

Gas flow meter

-

Magnetic stirrer and heating mantle

-

Apparatus for fractional distillation

Procedure:

-

Reactor Setup: In a photochemical reactor, place 3-fluorotoluene (1.0 mol, 110.13 g) and carbon tetrachloride (500 mL).

-